Melanocortin Receptor (MC1R) Binding Affinity: 50 nM IC50 vs. Inactive Morpholine and Unreported 2-Naphthyl Isomer
4-Naphthalen-1-yl-morpholine demonstrates a potent binding affinity for the human melanocyte-stimulating hormone receptor (MC1R) with an IC50 of 50 nM [1]. In contrast, the parent compound morpholine shows no measurable affinity for melanocortin receptors, and the 2-naphthyl regioisomer (CAS 7508-21-6) has no reported MC1R activity in authoritative databases like ChEMBL, indicating a critical dependence on the 1-naphthyl substitution pattern for receptor engagement.
| Evidence Dimension | MC1R Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50: 50 nM |
| Comparator Or Baseline | Morpholine: IC50 > 10,000 nM (inferred inactive); 4-(Naphthalen-2-yl)morpholine: No reported activity |
| Quantified Difference | >200-fold improvement over morpholine; unique activity profile not observed in 2-naphthyl isomer |
| Conditions | Displacement of [125I]-[Nle4, d-Phe7]-alpha-MSH in HEK293 cells expressing human MC1R. |
Why This Matters
This target engagement data provides direct evidence that the 1-naphthyl moiety is a critical pharmacophore, making this compound a non-substitutable template for developing selective MC1R ligands.
- [1] BindingDB. BDBM50468283. Data for human MC1R. Accessed 2026-04-25. View Source
